4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester
CAS No.:
Cat. No.: VC18349291
Molecular Formula: C13H25BO2Si
Molecular Weight: 252.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25BO2Si |
|---|---|
| Molecular Weight | 252.23 g/mol |
| IUPAC Name | trimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-ynyl]silane |
| Standard InChI | InChI=1S/C13H25BO2Si/c1-12(2)13(3,4)16-14(15-12)10-8-9-11-17(5,6)7/h8,10H2,1-7H3 |
| Standard InChI Key | QECDCYYZNCKMEK-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCC#C[Si](C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a linear alkyne chain () bonded to a trimethylsilyl group at the terminal position and a boronic acid pinacol ester at the opposite end. The pinacol ester moiety () stabilizes the boron center through chelation, while the TMS group enhances lipophilicity and steric bulk .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Trimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-ynyl]silane | |
| Molecular Formula | ||
| Molecular Weight | 252.23 g/mol | |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCC#CSi(C)C | |
| InChIKey | QECDCYYZNCKMEK-UHFFFAOYSA-N |
Stability and Reactivity
The compound exhibits moderate air and moisture sensitivity due to the electrophilic boron center. Storage under inert atmospheres (e.g., nitrogen or argon) at temperatures below -20°C is recommended to prevent hydrolysis or oxidation. The TMS group further modulates reactivity by shielding the alkyne from undesired side reactions, such as polymerization or nucleophilic attacks .
Synthesis and Manufacturing
Current Synthesis Protocols
The primary route involves a two-step process:
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Alkyne Functionalization: A terminal alkyne precursor undergoes silylation using chlorotrimethylsilane in the presence of a base (e.g., triethylamine) to introduce the TMS group.
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Boron Ester Formation: The silylated alkyne reacts with bis(pinacolato)diboron () via a metal-catalyzed borylation. Palladium or copper catalysts (e.g., or ) facilitate this step under mild conditions (25–60°C).
Key Reaction:
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic ester moiety enables efficient transmetallation with palladium catalysts, making the compound a key partner in forming carbon-carbon bonds. For instance, coupling with aryl halides yields silyl-protected alkynyl arenes, which are valuable intermediates in pharmaceuticals and materials science .
Alkyne Protection-Deprotection Strategies
The TMS group acts as a temporary protecting agent for alkynes, allowing selective functionalization at other sites. Subsequent fluoride-mediated deprotection (e.g., using TBAF) regenerates the terminal alkyne without disturbing the boron ester .
Tandem Reactions
Recent studies exploit the dual functionality (TMS and boron ester) in one-pot sequences. For example, sequential Sonogashira coupling and Suzuki-Miyaura reactions enable rapid assembly of polyfunctionalized molecules.
Comparative Analysis with Related Boronic Esters
Table 2: Structural and Functional Comparisons
| Compound | Key Features | Stability | Applications |
|---|---|---|---|
| 4-(TMS)-3-butyne-1-B(pin) | TMS-alkyne, boronic ester | Moderate | Cross-coupling, protection |
| Pinacol boronic acid | No alkyne or TMS | High | General Suzuki reactions |
| 1-Amino-3-methylbutyl-B(pin) | Chiral amine, pinanediol ligand | High | Pharmaceutical synthesis |
The TMS-alkyne variant offers unique advantages in steric hindrance and orthogonal reactivity compared to simpler boronic esters .
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